molecular formula C13H18N4O2S B261673 N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide

N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide

Numéro de catalogue B261673
Poids moléculaire: 294.38 g/mol
Clé InChI: MZHPYEOKMIIZOZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has recently gained attention in the scientific community due to its potential as a therapeutic agent. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. The inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma.

Mécanisme D'action

BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the cell membrane, where it phosphorylates downstream targets and initiates a signaling cascade. Inhibition of BTK by N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide blocks this signaling cascade, leading to suppression of B-cell activation and proliferation.
Biochemical and physiological effects:
N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of BTK, N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide has been shown to inhibit other kinases in the B-cell receptor signaling pathway, including AKT and ERK. N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide has also been shown to induce apoptosis in B-cell lymphoma cells and to enhance the activity of other chemotherapeutic agents.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide is its high potency and selectivity for BTK inhibition. This makes it a useful tool for studying the role of BTK in B-cell receptor signaling and for investigating the potential therapeutic applications of BTK inhibition. However, one limitation of N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide is its relatively short half-life, which may limit its effectiveness in vivo.

Orientations Futures

There are several future directions for research on N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide. One area of focus is the development of more potent and selective BTK inhibitors, which may have improved efficacy and fewer off-target effects. Another area of research is the identification of biomarkers that can predict response to BTK inhibition, which may help to identify patients who are most likely to benefit from this type of therapy. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide in the treatment of B-cell malignancies.

Méthodes De Synthèse

The synthesis of N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide involves several steps, including the reaction of 3,5-dimethyl-1H-1,2,4-triazole with propargyl bromide to form 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyne. This compound is then reacted with N-(4-aminophenyl)sulfonyl chloride to form N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide.

Applications De Recherche Scientifique

N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide has been the subject of several scientific studies, which have highlighted its potential as a therapeutic agent for the treatment of B-cell malignancies. In vitro studies have shown that N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide is a potent inhibitor of BTK, with IC50 values in the low nanomolar range. In vivo studies in animal models have demonstrated that N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide is effective in suppressing B-cell receptor signaling and reducing tumor growth in B-cell lymphoma models.

Propriétés

Nom du produit

N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide

Formule moléculaire

C13H18N4O2S

Poids moléculaire

294.38 g/mol

Nom IUPAC

N-[2-(3,5-dimethyl-1,2,4-triazol-1-yl)propyl]benzenesulfonamide

InChI

InChI=1S/C13H18N4O2S/c1-10(17-12(3)15-11(2)16-17)9-14-20(18,19)13-7-5-4-6-8-13/h4-8,10,14H,9H2,1-3H3

Clé InChI

MZHPYEOKMIIZOZ-UHFFFAOYSA-N

SMILES

CC1=NN(C(=N1)C)C(C)CNS(=O)(=O)C2=CC=CC=C2

SMILES canonique

CC1=NN(C(=N1)C)C(C)CNS(=O)(=O)C2=CC=CC=C2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.